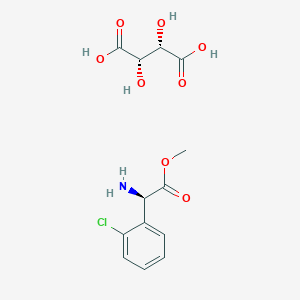
(R)-2-chlorophenylglycinemethylesterD-tartratesalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with D-tartrate as a salt form. The stereochemistry of the compound, indicated by the ®-configuration, plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterD-tartratesalt typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylglycine: This can be achieved through the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst.
Esterification: The resulting 2-chlorophenylglycine is then esterified using methanol and an acid catalyst to form 2-chlorophenylglycinemethylester.
Salt Formation: Finally, the ester is reacted with D-tartaric acid to form the desired salt, ®-2-chlorophenylglycinemethylesterD-tartratesalt.
Industrial Production Methods
In an industrial setting, the production of ®-2-chlorophenylglycinemethylesterD-tartratesalt may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and salt formation, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-chlorophenylglycinemethylesterD-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: 2-chlorophenylglycine carboxylic acid.
Reduction: 2-chlorophenylglycinemethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets. The compound’s chiral center allows it to fit into the active sites of enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the ester moiety can also affect its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and interaction with cellular signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-chlorophenylglycinemethylesterD-tartratesalt: The enantiomer of the compound, which may have different biological activities.
2-chlorophenylglycine: Lacks the ester group and may have different reactivity and applications.
2-chlorophenylalanine: Contains an additional methylene group, leading to different chemical properties.
Uniqueness
®-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO8 |
|---|---|
Molecular Weight |
349.72 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m10/s1 |
InChI Key |
FVKGOSHITUHKGR-HORCDNLXSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















